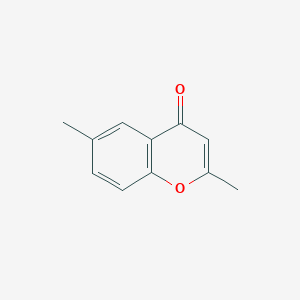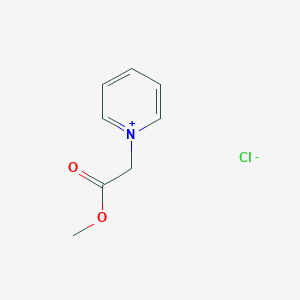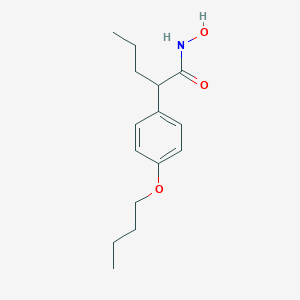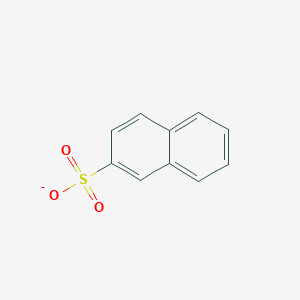
Naphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalene-2-sulfonate (NS) is a chemical compound that has been extensively studied for its various applications in scientific research. It is a sulfonated derivative of naphthalene, which is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in coal tar and petroleum. NS is an anionic surfactant that has been used in a wide range of research applications, including protein purification, enzyme assays, and membrane studies.
科学的研究の応用
Electron Beam Irradiation in Water Treatment
Naphthalene-2-sulfonate (2-NS) has been studied for its behavior under electron beam irradiation in aqueous solutions, often with the addition of oxidants. This research is significant in understanding the degradation of aromatic sulfonated compounds, like 2-NS, in industrial applications. The addition of oxidants like S2O82− or H2O2 enhances the effectiveness of the radiolytic system for 2-NS removal. This demonstrates potential applications in environmental remediation and water treatment processes (Alkhuraiji & Leitner, 2016).
Toxicity and Bioaccumulation in Aquatic Life
Studies have shown that 2-naphthalene sulfonate, used widely in textile industries, can bioaccumulate and exhibit toxicity in aquatic organisms. Its high solubility and resistance to biodegradation pose significant environmental concerns. Research into the toxicity of 2-NS in blood cells of Channa punctatus, a type of fish, has provided insights into the compound's impact on aquatic ecosystems (Mehra & Chadha, 2020).
Electrocoagulation for Water Treatment
The electrocoagulation of naphthalene sulfonates, particularly in the context of wastewater treatment, has been a subject of research. This process, involving stainless steel electrodes, addresses the removal of sulfonates like 2-NS from industrial effluents. The research underscores the importance of optimizing variables such as current density and treatment time, demonstrating potential for practical applications in industrial wastewater management (Olmez-Hanci, Kartal, & Arslan-Alaton, 2012).
Use in Geothermal Tracing
Naphthalene sulfonates, including 2-naphthalene sulfonate, have been evaluated for use as tracers in geothermal reservoirs. Their thermal decay kinetics were studied in simulated hydrothermal environments, providing valuable data for their application in high-temperature geothermal reservoirs. This research contributes to the understanding of how these compounds behave under extreme environmental conditions and their utility in geothermal energy exploration (Rose, Benoit, & Kilbourn, 2001).
Interaction with Proteins
Research on 1-Anilino-8-naphthalene sulfonate, a derivative of naphthalene sulfonate, has explored its interactions with proteins like apomyoglobin and apohemoglobin. This compound binds to specific sites on these proteins, making it a valuable tool for studying protein structure and function. Such studies provide insights into non-polar binding sites in proteins and the dynamics of protein-ligand interactions (Stryer, 1965).
Wastewater Treatment
Naphthalene sulfonates, due to their hydrophobic and ionizable nature, pose challenges in wastewater treatment. Research has focused on developing materials like recyclable acrylic ester polymers for the removal of these compounds from wastewater. This has implications for improving the efficiency of wastewater treatment processes, especially in handling pollutants like 2-NS (Pan et al., 2008).
特性
CAS番号 |
16023-36-2 |
|---|---|
製品名 |
Naphthalene-2-sulfonate |
分子式 |
C10H7O3S- |
分子量 |
207.23 g/mol |
IUPAC名 |
naphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O3S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12,13)/p-1 |
InChIキー |
KVBGVZZKJNLNJU-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-] |
同義語 |
2-naphthalenesulfonate 2-naphthalenesulfonic acid beta-naphthalenesulfonic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(Z)-N-[2-(1-Piperazinyl)ethyl]-9-octadecenamide](/img/structure/B94707.png)
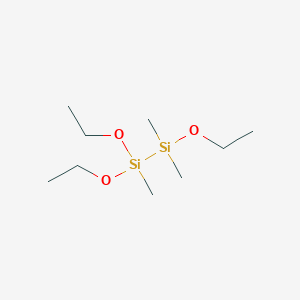

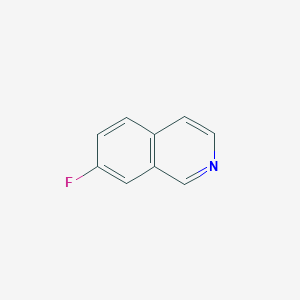
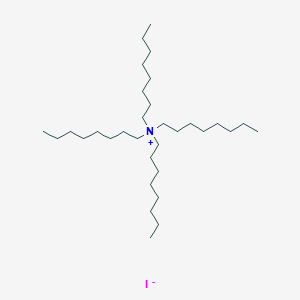
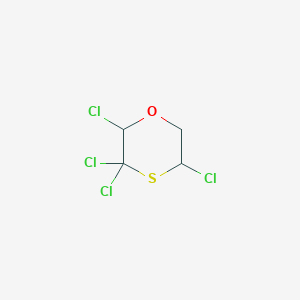
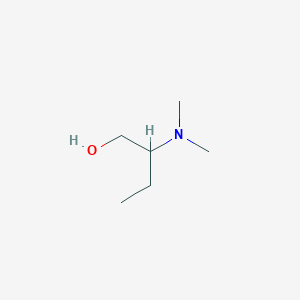
![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)
